2-Chloro-4-(4-ethoxyphenyl)-1-butene 2-Chloro-4-(4-ethoxyphenyl)-1-butene
Brand Name: Vulcanchem
CAS No.: 951889-92-2
VCID: VC8332580
InChI: InChI=1S/C12H15ClO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3
SMILES: CCOC1=CC=C(C=C1)CCC(=C)Cl
Molecular Formula: C12H15ClO
Molecular Weight: 210.7 g/mol

2-Chloro-4-(4-ethoxyphenyl)-1-butene

CAS No.: 951889-92-2

Cat. No.: VC8332580

Molecular Formula: C12H15ClO

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4-ethoxyphenyl)-1-butene - 951889-92-2

Specification

CAS No. 951889-92-2
Molecular Formula C12H15ClO
Molecular Weight 210.7 g/mol
IUPAC Name 1-(3-chlorobut-3-enyl)-4-ethoxybenzene
Standard InChI InChI=1S/C12H15ClO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3
Standard InChI Key NSDYWTLUGZCIRF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CCC(=C)Cl
Canonical SMILES CCOC1=CC=C(C=C1)CCC(=C)Cl

Introduction

2-Chloro-4-(4-ethoxyphenyl)-1-butene is an organic compound characterized by a chloro-substituted butene chain linked to a 4-ethoxyphenyl group. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the chloro group enhances its electrophilic character, while the ethoxyphenyl moiety can influence its solubility and interaction with biological targets.

Synthesis and Preparation

The synthesis of 2-Chloro-4-(4-ethoxyphenyl)-1-butene typically involves several steps, although specific detailed procedures are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving alkenes and aryl halides, often requiring catalysts to facilitate the coupling reactions.

Biological Activities and Potential Applications

Research indicates that 2-Chloro-4-(4-ethoxyphenyl)-1-butene may exhibit biological activities, including anti-inflammatory and antimicrobial properties. Its interactions with specific enzymes or receptors could lead to significant pharmacological effects, making it a candidate for further investigation in drug development. The ethoxyphenyl group may enhance its bioavailability and selectivity towards biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Chloro-4-(4-ethoxyphenyl)-1-butene, differing primarily in the substituents on the phenyl ring. These variations can significantly affect the compound's reactivity and biological activity.

Compound NameStructural FeaturesUnique Attributes
2-Chloro-4-(trifluoromethyl)phenyl)-1-buteneContains a trifluoromethyl group instead of ethoxyIncreased electronegativity due to fluorine atoms
2-Chloro-4-(4-nitrophenyl)-1-buteneContains a nitro group on the phenyl ringPotentially different reactivity due to nitro's electron-withdrawing effect
2-Chloro-4-(4-bromophenyl)-1-buteneContains a bromo group on the phenyl ringDifferent halogen properties affecting reactivity

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